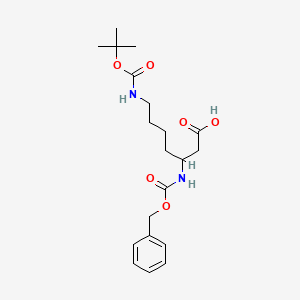
4-(Glutamylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamine, N-(3-carboxypropyl)-: is a derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of L-Glutamine, N-(3-carboxypropyl)- typically involves the reaction of L-glutamine with 3-carboxypropylamine under specific conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as reaction monitoring, purification, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: L-Glutamine, N-(3-carboxypropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: In this reaction, one functional group in the molecule is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, L-Glutamine, N-(3-carboxypropyl)- is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions .
Biology: In biological research, this compound is studied for its role in cellular metabolism and its potential effects on cell growth and differentiation. It is also used in studies related to amino acid transport and metabolism .
Medicine: In medicine, L-Glutamine, N-(3-carboxypropyl)- is investigated for its potential therapeutic applications, including its role in enhancing immune function and supporting gut health. It is also explored for its potential in treating metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. It is also employed in the formulation of dietary supplements and functional foods .
Mecanismo De Acción
The mechanism of action of L-Glutamine, N-(3-carboxypropyl)- involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in amino acid metabolism and plays a role in the synthesis of proteins and nucleotides. The compound also influences cellular signaling pathways, including those related to cell growth, differentiation, and immune response .
Comparación Con Compuestos Similares
L-Glutamine: The parent compound, which is widely studied for its role in metabolism and cellular functions.
N-Acetylglutamine: A derivative of glutamine with acetylation at the amino group, used in various biochemical studies.
Glutamic Acid: Another amino acid closely related to glutamine, involved in neurotransmission and metabolism
Uniqueness: L-Glutamine, N-(3-carboxypropyl)- is unique due to its specific structure, which imparts distinct properties and functions.
Propiedades
Número CAS |
3183-72-0 |
|---|---|
Fórmula molecular |
C9H16N2O5 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(3-carboxypropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
Clave InChI |
MKYPKZSGLSOGLL-LURJTMIESA-N |
SMILES isomérico |
C(CC(=O)O)CNC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)O)CNC(=O)CCC(C(=O)O)N |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)

![7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)


![2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)
![4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline](/img/structure/B12093650.png)
![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)




